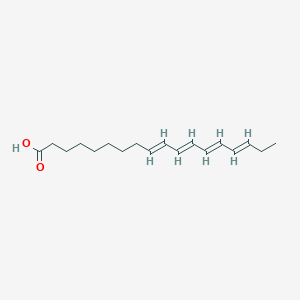

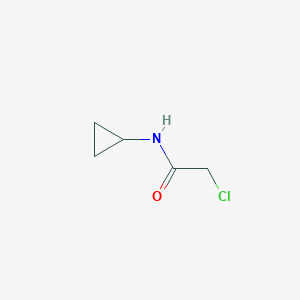

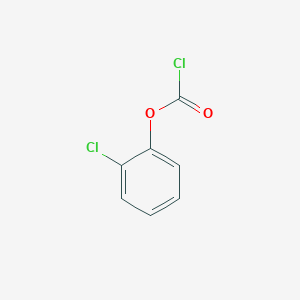

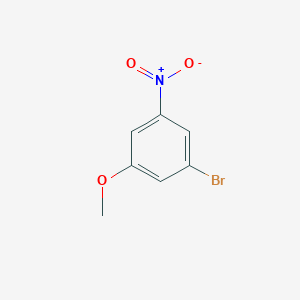

![molecular formula C7H7N3 B102022 2-Methylimidazo[1,2-b]pyridazine CAS No. 17412-37-2](/img/structure/B102022.png)

2-Methylimidazo[1,2-b]pyridazine

概要

説明

2-Methylimidazo[1,2-b]pyridazine is a heterocyclic compound that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. The compound features a fused ring system that combines imidazole and pyridazine rings, with a methyl group attached to the imidazole ring. This structural motif has been explored for its anti-inflammatory, analgesic, and anti-viral properties, among others 10.

Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-b]pyridazine derivatives has been achieved through different methods. One approach involves the reaction of substituted 3-amino-pyridazines with ethyl 2-chloroacetoacetate in anhydrous ethanol, followed by hydrolysis to yield the corresponding carboxylic acids10. Another method reported the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its 2-methyl analog, along with various derivatives through reactions such as the Mannich reaction and condensation reactions . Additionally, a practical synthetic route to the imidazo[1,2-b]pyridazine nucleus was developed, which is significant for the design of potent broad-spectrum antiviral agents .

Molecular Structure Analysis

The molecular structure of 2-methylimidazo[1,2-b]pyridazine is characterized by the presence of nitrogen atoms in the fused ring system, which can influence the compound's reactivity and interaction with biological targets. The structure-activity relationships have been studied, particularly in the context of pharmacological activity, where substituents on the phenyl ring and the nature of the linker to the imidazopyridazine moieties have been found to significantly affect biological activity .

Chemical Reactions Analysis

2-Methylimidazo[1,2-b]pyridazine and its derivatives have been shown to undergo various chemical reactions. These include the Mannich reaction, which allows for the introduction of aminoalkyl groups into the heterocyclic system . The reactivity of the methyl group on the imidazole ring has also been explored through condensation reactions, expanding the chemical diversity of the derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylimidazo[1,2-b]pyridazine derivatives have been investigated, including their nuclear magnetic resonance (NMR) spectra and acidity constants . These properties are crucial for understanding the behavior of these compounds in biological systems and for optimizing their pharmacological profiles. The anti-inflammatory activity of some derivatives has been evaluated in vivo, showing significant action with negligible ulcerogenic effects, which is promising for drug development .

Relevant Case Studies

Several case studies highlight the potential of 2-methylimidazo[1,2-b]pyridazine derivatives in various therapeutic areas. For instance, certain derivatives have shown remarkable anti-inflammatory activity in the carrageenan rat paw edema model . In the field of antiviral research, analogs containing the imidazo[1,2-b]pyridazine nucleus have exhibited potent broad-spectrum activity against human picornaviruses . Furthermore, some derivatives have been synthesized and evaluated for their anthelmintic activity against Haemonchus contortus, with in vitro potency comparable to commercial nematocides .

科学的研究の応用

Synthesis and Pharmacological Activity : 2-Methylimidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their pharmacological activities. These derivatives have been tested for anti-inflammatory, analgesic, and ulcerogenic actions, as well as their ability to inhibit prostaglandin biosynthesis (Abignente et al., 1992).

Anti-Asthmatic Activities : Novel derivatives of 2-Methylimidazo[1,2-b]pyridazine have been developed with potent activity in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. This research indicates their potential application in treating asthma (Kuwahara et al., 1996).

Chemical Synthesis Techniques : Research has been conducted on the aqueous synthesis of methylimidazo[1,2-a]pyridines, including 2-Methylimidazo[1,2-b]pyridazine, without the need for a deliberate addition of catalysts. This study contributes to the field of synthetic chemistry (Mohan et al., 2013).

Antifilarial Evaluation : Imidazo[1,2-b]pyridazines, including 2-Methylimidazo[1,2-b]pyridazine derivatives, have been prepared and evaluated for macrofilaricidal activity. However, these compounds did not show significant activity against filarial infections (Mourad et al., 1993).

Ligands for Benzodiazepine Receptor : A series of 2,3-disubstituted-6-alkoxyimidazo[1,2-b]pyridazines have been synthesized and evaluated for their in vitro affinity for the benzodiazepine receptor. These studies are significant for understanding receptor-ligand interactions (Harrison et al., 1996).

Anthelmintic Activity against Haemonchus contortus : 2-Phenylimidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their anthelmintic activity. Some compounds showed potent in vitro activity, comparable to commercial nematocides (Ali et al., 2011).

Antiviral Activities : Certain 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their antiviral activities against human immunodeficiency virus and other viruses, suggesting their potential as antiviral agents (Galtier et al., 2003).

T-type Channel Blocking Properties : Research has been conducted on the antiseizure effects of certain imidazo[1,2-b]pyridazine derivatives, exploring their potential for treating epilepsy (Rimoli et al., 2009).

Anti-HIV-1 Activity : A series of imidazo[1,5-b]pyridazines, structurally related to 2-Methylimidazo[1,2-b]pyridazine, have been tested for inhibitory activity against HIV-1 reverse transcriptase and their ability to inhibit the growth of infected cells (Livermore et al., 1993).

Inotropic Activity in Heart Failure Treatment : Studies on imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines, which include compounds similar to 2-Methylimidazo[1,2-b]pyridazine, have shown their role in developing inotropic agents for treating congestive heart failure (Spitzer et al., 1988).

Safety And Hazards

The safety data sheet for a related compound, Methylimidazo[1,2-a]pyridine-3-carboxylic acid, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .

将来の方向性

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine derivatives are being studied for their potential in this area .

特性

IUPAC Name |

2-methylimidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-5-10-7(9-6)3-2-4-8-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUXPFGJKQDFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=N1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617808 | |

| Record name | 2-Methylimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylimidazo[1,2-b]pyridazine | |

CAS RN |

17412-37-2 | |

| Record name | 2-Methylimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

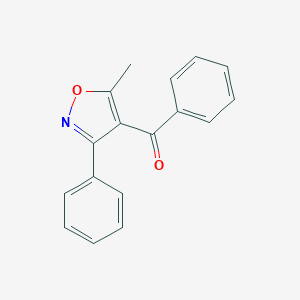

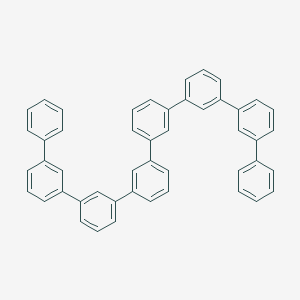

![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)